REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].Br[CH2:12][CH2:13][OH:14]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:12][CH2:13][OH:14])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
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1000 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
448 μL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
23 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at 23° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction was quenched with NH4Cl (sat., 20 mL)
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Type
|
EXTRACTION
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Details
|
extracted with 9:1 CH2Cl2/iPrOH (50 mL; 25 mL×6)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil under reduced pressure from toluene
|
Type
|
ADDITION
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Details
|
iPrOH (0.5 mL) was added
|
Type
|
WASH
|
Details
|
The resulting solids were washed with iPrOH (0.5 mL) and ether (2×2 mL)
|
Type
|
CUSTOM
|
Details
|
The mother liquor was then purified on silica (12 g)
|
Type
|
WASH
|
Details
|
eluting with 0-3% MeOH/CH2Cl2
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(N(C1)CCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |